molecular formula C9H9NOS B12214429 7-methyl-2H-1,4-benzoxazine-3(4H)-thione

7-methyl-2H-1,4-benzoxazine-3(4H)-thione

Cat. No.: B12214429
M. Wt: 179.24 g/mol
InChI Key: LDSJUAWDVLZBKY-UHFFFAOYSA-N
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Description

7-Methyl-2H-1,4-benzoxazine-3(4H)-thione (CAS: 14183-51-8) is a heterocyclic compound with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol. Its structure features a benzoxazine core substituted with a methyl group at position 7 and a thione (C=S) group at position 3 (Figure 1). The thione group introduces distinct electronic and steric properties compared to ketone (C=O) analogs, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

7-methyl-4H-1,4-benzoxazine-3-thione

InChI

InChI=1S/C9H9NOS/c1-6-2-3-7-8(4-6)11-5-9(12)10-7/h2-4H,5H2,1H3,(H,10,12)

InChI Key

LDSJUAWDVLZBKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs of 7-methyl-2H-1,4-benzoxazine-3(4H)-thione include:

Compound Name Substituents/Functional Groups Core Structure Key Applications/Activities References
7-Methyl-2H-1,4-benzoxazine-3(4H)-thione Methyl (C7), Thione (C3) Benzoxazine Research (potential herbicides)
4-Methyl-4H-benzo[1,4]oxazine-3-thione Methyl (C4), Thione (C3) Benzoxazine Synthetic intermediate
1,4-Benzoxazine-3(4H)-one derivatives Ketone (C3), variable substitutions (C7/C4) Benzoxazine Platelet aggregation inhibitors
7-Fluoro-6-amino-2H-1,4-benzoxazine-3(4H)-one Fluoro (C7), Amino (C6), Ketone (C3) Benzoxazine Herbicide intermediate (Flumioxazin)
DIBOA/DIMBOA Hydroxyl (C2/C7), Methoxy (C7), Glucosides Benzoxazinone Natural phytotoxins, antimicrobials

Key Observations :

  • Substitution Position : Methyl at C7 (target compound) vs. C4 (4-methyl analog) alters steric effects and receptor binding. For example, platelet aggregation inhibitors with substitutions at C7 exhibit superior IC₅₀ values (e.g., 8.94 µM for compound 93d) due to reduced steric hindrance .
  • Thione vs.
  • Halogenation: Fluoro-substituted analogs (e.g., 7-fluoro-6-amino derivative) demonstrate higher herbicidal activity due to increased stability and membrane permeability .
Antithrombotic Activity

1,4-Benzoxazine-3(4H)-one derivatives inhibit platelet aggregation by targeting GPIIb/IIIa receptors. The thione analog may exhibit enhanced binding due to sulfur's electronegativity, though this requires experimental validation .

Herbicidal Potential
  • Target Compound: Limited data exist, but methyl substitution at C7 may mimic chloro-substituted DIBOA derivatives (e.g., 6-Cl-DIBOA), which show 2–3× higher phytotoxicity than unsubstituted analogs .
  • DIBOA/DIMBOA: Natural benzoxazinoids disrupt mitochondrial electron transport and induce oxidative stress, serving as models for synthetic herbicides .

Physicochemical Properties

  • Stability : Thione derivatives may exhibit lower thermal stability than ketones due to weaker C=S bonds.

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